Higher Lipophilicity vs Analogues
The target compound's XLogP3 (1.8) is 0.8 log units higher than the des-methyl analogue (1.0) and 0.4 log units above the mono-methyl analogue (1.4) [1]. This computational prediction indicates that dual methylation on the pyrazole ring significantly increases hydrophobicity, which empirical QSAR models associate with enhanced passive membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | Des-methyl analog (CAS 1006486-95-8): XLogP3 = 1.0; Mono-methyl analog (CAS 1006487-02-0): XLogP3 = 1.4 |
| Quantified Difference | +0.8 log units vs des-methyl; +0.4 log units vs mono-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
A difference of ≥0.4 log units can shift the predicted octanol-water partition coefficient by ~2.5‑fold, influencing assay solubility, protein binding, and intracellular target engagement in cell-based screens.
- [1] PubChem Computed Properties: XLogP3 for CID 19622842 (1.8), CID 19622841 (1.0), CID 19622843 (1.4). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level QSAR evidence linking log P to permeability.) View Source
